2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3OS/c14-7-1-2-10(15)9(5-7)12(19)18-11-8-3-4-20-13(8)17-6-16-11/h1-6H,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYAQFVEUVVSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=C3C=CSC3=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal (DMF-DMA), and primary amines . Reaction conditions often involve heating and the use of desiccants like calcium chloride to facilitate cyclization.
Major Products
The major products formed from these reactions include various thieno[2,3-d]pyrimidine derivatives, which are of significant interest due to their biological activities .
Scientific Research Applications
2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets . The exact molecular targets and pathways are still under investigation, but it is believed to modulate key biological processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds also have a pyrimidine core and are studied for their therapeutic potential.
Uniqueness
2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to its specific substitution pattern and the presence of both chlorine and thieno[2,3-d]pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2,5-Dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, which is known for its role in various biological activities. The presence of chlorine atoms in the structure enhances its reactivity and biological potential.
Enzyme Interactions
This compound has shown significant interactions with various kinases, particularly tyrosine kinases. These interactions often result in the inhibition of kinase activity, which can alter cellular signaling pathways. For instance:
- Inhibition of Tyrosine Kinases : The compound inhibits specific tyrosine kinases, affecting downstream signaling processes crucial for cell proliferation and survival.
Antimicrobial Properties
Research indicates that compounds with a thieno[2,3-d]pyrimidine scaffold exhibit antimicrobial activities. Studies have demonstrated that derivatives of this compound possess the ability to inhibit bacterial growth effectively.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays:
- Cell Proliferation Inhibition : The compound has been shown to reduce the proliferation of cancer cell lines by inducing apoptosis through the modulation of signaling pathways involved in cell survival .
- Cytotoxicity : Preliminary studies reveal low cytotoxicity towards non-cancerous cells while effectively targeting cancer cells.
Anti-inflammatory Effects
Recent studies suggest that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential therapeutic application in treating inflammatory diseases .
Case Studies
- In Vivo Studies : In animal models, this compound demonstrated significant reductions in tumor size when administered in conjunction with standard chemotherapy agents.
- Structure-Activity Relationship (SAR) : Variations in substituents on the thieno[2,3-d]pyrimidine core have been explored to optimize biological activity. For example, the introduction of electron-donating groups has been linked to enhanced anti-inflammatory activity .
Data Summary
Q & A
Q. What are the common synthetic routes for preparing 2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide derivatives?
A five-step procedure is typically employed, starting with methyl 2-aminothiophene-3-carboxylate. Key steps include acid-amine coupling and substitution reactions. Mild reaction conditions (e.g., room temperature for coupling) and straightforward purification methods (e.g., column chromatography) are prioritized to achieve yields of 60–80%. Structural confirmation relies on IR (for amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (for aromatic protons and substituents), and EI-MS for molecular ion verification .
Q. How are thieno[2,3-d]pyrimidine derivatives characterized for structural validation?
Multi-spectral techniques are essential:
- IR Spectroscopy : Identifies functional groups (e.g., amide bonds at ~1650 cm⁻¹).
- NMR : ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and substituents (e.g., Cl groups via coupling patterns). ¹³C NMR confirms sp² carbons in the thienopyrimidine core (~150–160 ppm).
- EI-MS : Validates molecular weight (e.g., [M⁺] peak for 2,5-dichloro derivatives ~380–400 m/z) .
Q. What in vitro biological screening models are used to assess antimicrobial activity?
Standard protocols include:
- Antibacterial assays : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains via broth microdilution.
- Antifungal assays : Disk diffusion or MIC against C. albicans and A. niger. Activity is benchmarked against amoxicillin (bacteria) and fluconazole (fungi). Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) often show enhanced potency .
Advanced Research Questions
Q. How can catalytic systems optimize the synthesis of thieno[2,3-d]pyrimidine scaffolds?
Heterogeneous catalysts like FeCl₃-SiO₂ under refluxing ethanol (6 hours, 75% yield) improve regioselectivity and reduce side reactions. Advantages include recyclability of the catalyst and simplified workup. Comparative studies using alternative catalysts (e.g., Lewis acids like ZnCl₂) may reveal trade-offs between yield and reaction time .
Q. What strategies enhance the kinase inhibitory activity of this compound derivatives?
Structural modifications targeting kinase ATP-binding pockets include:
- Hydrophobic substituents : Trifluoromethyl or nitro groups at the benzamide moiety improve affinity for cyclin-dependent kinases (CDKs) .
- Scaffold hybridization : Fusion with chromenone or pyrazole (e.g., 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6-one) enhances selectivity for CHK1 or CDK4 .
- Hydrazone linkers : Introduce hydrogen-bonding interactions critical for cyclin D1-CDK4 inhibition .
Q. How can conflicting bioactivity data across studies be resolved?
Discrepancies in antimicrobial or kinase inhibition results may arise from:
- Assay variability : Standardize protocols (e.g., consistent inoculum size in MIC assays).
- Structural nuances : Compare substituent effects (e.g., 2,5-dichloro vs. 2,4-dichloro analogs) using computational docking to correlate steric/electronic properties with activity .
- Cellular context : Validate hits in multiple cell lines (e.g., cancer vs. non-cancer) to assess selectivity .
Methodological Considerations
Q. What computational tools predict the binding mode of 2,5-dichloro derivatives with kinase targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with CDK4 or CHK1. Key parameters include:
Q. How are UV-Vis spectra utilized in analyzing thieno[2,3-d]pyrimidine derivatives?
UV-Vis (λmax ~270–320 nm) identifies π→π* transitions in the conjugated thienopyrimidine core. Comparative studies with dichlorobenzamide analogs reveal substituent-dependent shifts (e.g., electron-donating groups red-shift λmax by ~10 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
